3-(Butan-2-yloxy)-5-methylaniline, also known as 3-butan-2-yloxy-5-methylaniline, is an organic compound classified as an aromatic amine. This compound features a methylaniline structure substituted with a butan-2-yloxy group at the third position of the aromatic ring. It is primarily utilized in synthetic organic chemistry and has applications in various industrial processes.
This compound can be synthesized through alkylation reactions involving 2-methylaniline and butan-2-yl halides. The synthesis typically occurs under basic conditions, which facilitates the nucleophilic substitution necessary for the formation of the ether bond.
The synthesis of 3-(Butan-2-yloxy)-5-methylaniline generally involves the following steps:
On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield. Catalysts and optimized reaction conditions are used to improve scalability, while purification techniques such as distillation and recrystallization are applied to achieve high purity levels of the final product.
The molecular formula of 3-(Butan-2-yloxy)-5-methylaniline is . Its structure can be represented using various notations:
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO |
| Molecular Weight | 179.26 g/mol |
| InChI | InChI=1S/C11H17NO/c1-4-8(2)13-11-7-5-6-10(12)9(11)3/h5-8H,4,12H2,1-3H3 |
| Origin of Product | United States |
3-(Butan-2-yloxy)-5-methylaniline can participate in several types of chemical reactions:
For these reactions, common reagents include:
The mechanism of action for 3-(Butan-2-yloxy)-5-methylaniline involves its interaction with specific molecular targets such as enzymes or receptors. The butan-2-yloxy group enhances lipophilicity, facilitating cellular penetration. Once inside cells, it can modulate protein activity, leading to various biological effects. This characteristic makes it a valuable compound in biological studies and potential therapeutic applications.
The compound exhibits typical characteristics associated with aromatic amines:
Key chemical properties include:
These properties are crucial for its application in synthetic chemistry and industrial processes.
3-(Butan-2-yloxy)-5-methylaniline has several notable applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: